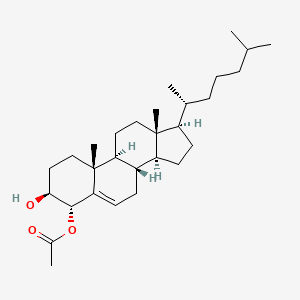

(3beta,4alpha)-3-Hydroxycholest-5-en-4-yl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

A study by Ndom et al. (2006) isolated compounds including 3beta-hydroxyolean-12-en-28-oic acid from Senecio burtonii, highlighting the potential of such compounds in phytochemical research and their natural occurrence in plants (Ndom et al., 2006).

Ruan et al. (1999) focused on an improved synthesis of cholest-5-ene-3beta,20,22-triol, a compound related to steroid hormone formation, indicating the relevance of similar compounds in synthetic organic chemistry and hormonal research (Ruan et al., 1999).

Thao et al. (2010) extracted triterpenoids from Camellia japonica, including 3beta-O-acetyl-16beta-hydroxyolean-12-ene, for cytotoxicity testing against cancer cell lines, demonstrating the potential of similar compounds in cancer research (Thao et al., 2010).

Mellado et al. (2004) isolated polyoxygenated steroids from the Antarctic octocoral Dasystenella acanthina, including 3alpha-acetoxy-25-hydroxycholest-4-en-6-one, showing the exploration of marine natural products for bioactive compounds (Mellado et al., 2004).

Pataki and Jensen (1976) explored the synthesis of fluorinated 3β-hydroxypregn-5-en-20-one derivatives, indicating the importance of such compounds in the development of fluorinated steroids (Pataki & Jensen, 1976).

Gu et al. (2002) isolated sesquiterpenoids from Tithonia diversifolia, including 3beta-acetoxy-8beta-isobutyryloxyreynosin, for potential cancer chemopreventive activity, again highlighting the relevance in cancer research (Gu et al., 2002).

Šarek et al. (2005) correlated the cytotoxic activity of betulinines and their hydroxy analogues, including 3beta-hydroxy analogues, in tumor cell lines, showing the potential of these compounds in tumor research (Šarek et al., 2005).

Tanaka et al. (2000) isolated bioactive steroids, including 3beta-hydroxy-4alpha, 14alpha-dimethyl-5alpha-ergosta-8,24(28)-dien-11 -one from Euphorbia chamaesyce, indicating the pharmaceutical potential of such compounds (Tanaka et al., 2000).

Safety And Hazards

Propiedades

IUPAC Name |

[(3S,4S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)22-12-13-23-21-10-11-25-27(32-20(4)30)26(31)15-17-29(25,6)24(21)14-16-28(22,23)5/h11,18-19,21-24,26-27,31H,7-10,12-17H2,1-6H3/t19-,21+,22-,23+,24+,26+,27+,28-,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAJTVKFJMIGFR-WAJRRKGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4OC(=O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@H]4OC(=O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857742 |

Source

|

| Record name | (3beta,4alpha)-3-Hydroxycholest-5-en-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3beta,4alpha)-3-Hydroxycholest-5-en-4-yl acetate | |

CAS RN |

2515-18-6 |

Source

|

| Record name | (3beta,4alpha)-3-Hydroxycholest-5-en-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B585454.png)

![3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B585458.png)